molecular formula C16H11NO3 B2562897 1-(4-Nitrophenoxy)naphthalene CAS No. 3402-81-1

1-(4-Nitrophenoxy)naphthalene

Cat. No. B2562897
CAS RN: 3402-81-1
M. Wt: 265.268
InChI Key: SEGARSYGUBYPOK-UHFFFAOYSA-N
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Patent
US04275077

Procedure details

A mixture of 1.5 liters of water, 40 ml of glacial acetic acid and 1.0 mol of 4-(α-naphthoxy)-nitrobenzene was heated to boiling while stirring. After the boiling temperature had been reached, 200 g of iron powder were added in small portions. When the addition was finished, it was refluxed for 6 hours, while stirring.
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]1([O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1>[Fe].C(O)(=O)C>[C:2]1([O:12][C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
O
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
it was refluxed for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
while stirring

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.